

Steric and electronic effects of 2,6-dimethoxy substitution

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Compound of Interest

Compound Name: 2,6-Dimethoxyaniline

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Abstract

The 2,6-dimethoxy substitution pattern on an aromatic ring introduces a unique combination of steric and electronic effects that significantly influence molecular conformation, reactivity, and biological activity. This guide provides a comprehensive analysis of these effects, detailing their theoretical underpinnings, methods of quantification, and practical implications in chemical and pharmaceutical research. Through a combination of tabulated quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways, this document serves as a technical resource for professionals engaged in molecular design and drug development.

Introduction

The strategic placement of substituents on an aromatic ring is a cornerstone of modern chemistry and drug design. Among the vast array of possible substitution patterns, the 2,6-dimethoxy arrangement presents a particularly interesting case. The two methoxy groups, positioned ortho to the point of attachment, exert profound steric hindrance while simultaneously modulating the electronic environment of the phenyl ring through their inductive and resonance effects. Understanding and harnessing these dual characteristics is critical for predicting molecular behavior and designing molecules with desired properties.

Steric Effects of 2,6-Dimethoxy Substitution

The primary steric effect of 2,6-dimethoxy substitution is significant steric hindrance around the ipso-carbon. This bulkiness restricts the rotation of the phenyl ring and influences the preferred

conformation of the molecule, which can have profound consequences on reaction rates and intermolecular interactions.

Conformational Restriction

The two ortho-methoxy groups flank the substituent at the 1-position, forcing it and the phenyl ring into a non-planar arrangement to minimize van der Waals repulsion. This is evident from X-ray crystallography studies of 2,6-dimethoxyphenyl derivatives, which often show a significant dihedral angle between the plane of the phenyl ring and the plane of the attached substituent. For example, in the crystal structure of 2-(2,6-dimethoxyphenyl)-2,5-dimethylbicyclo[3.2.1]octane-6,8-dione, the aryl group is disposed in a way to minimize steric interactions.^[1] Similarly, crystallographic data for 2-[4-(2,6-dimethoxyphenyl)butyl]-1,3-dimethoxybenzene provides insights into the conformational preferences imposed by this substitution pattern.^{[2][3]}

Quantification of Steric Effects

Quantifying the steric effect of ortho substituents is notoriously challenging. While the Hammett equation is effective for meta and para substituents, it often fails for ortho positions due to the interference of steric effects.^{[4][5][6]} To address this, several parameters have been developed to quantify steric hindrance.

- Taft Steric Parameter (E_s): This parameter is derived from the rates of acid-catalyzed hydrolysis of esters.^[7] A more negative E_s value indicates greater steric hindrance.
- Charton's Steric Parameter (ν): This parameter is based on the van der Waals radii of the substituents and is considered a more direct measure of steric bulk.^{[8][9]}
- Sterimol Parameters (L , B_1 , B_5): These parameters provide a more detailed, multidimensional description of a substituent's size and shape.^{[10][11][12]}

While specific values for the entire 2,6-dimethoxyphenyl group are not commonly tabulated due to their complexity and dependence on conformation, the values for a single methoxy group can be considered.

Parameter	Value for -OCH ₃	Description
Taft Es	-0.55	Quantifies steric hindrance based on reaction rates. ^[7]
Charton's σ	0.36	Based on van der Waals radii. ^[9]
Sterimol L	2.98 Å	Length of the substituent.
Sterimol B1	1.35 Å	Minimum width.
Sterimol B5	2.04 Å	Maximum width.

The presence of two methoxy groups in the ortho positions would lead to a significantly larger and more complex steric profile than a single methoxy group.

Electronic Effects of 2,6-Dimethoxy Substitution

The methoxy group is an electron-donating group, influencing the electron density of the aromatic ring through two primary mechanisms: the inductive effect and the resonance effect.

Inductive and Resonance Effects

- Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing inductive effect, pulling electron density from the ring through the sigma bond.
- Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic π -system, increasing electron density at the ortho and para positions.^[13]

In the case of a methoxy group, the resonance effect generally outweighs the inductive effect, leading to an overall electron-donating character, particularly activating the ortho and para positions.^[14] With two methoxy groups at the 2 and 6 positions, the ring becomes highly electron-rich.

Quantification of Electronic Effects: Hammett Constants

The electronic influence of substituents is commonly quantified using Hammett substituent constants (σ). These constants are derived from the ionization of substituted benzoic acids.^[15]

- σ_m (meta): Primarily reflects the inductive effect.
- σ_p (para): Reflects a combination of inductive and resonance effects.

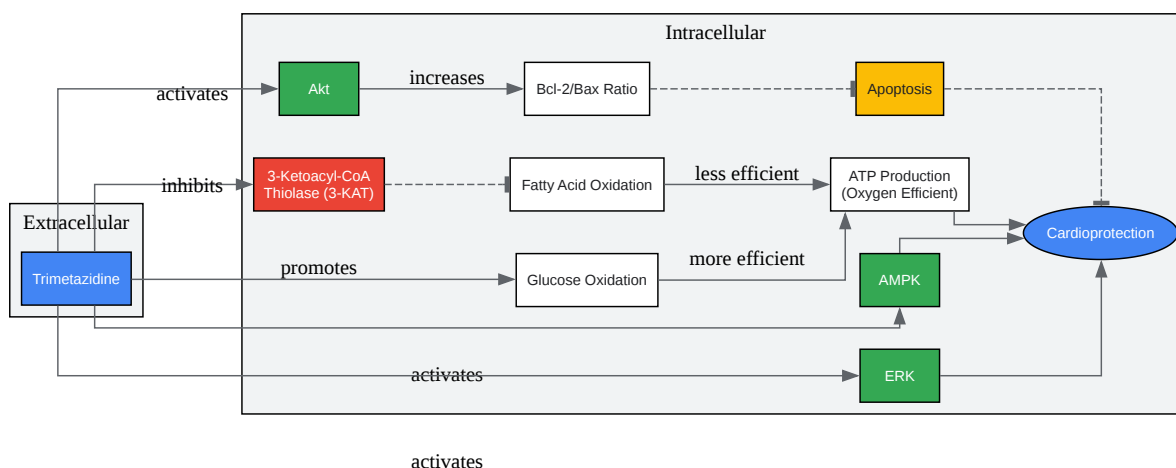
A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.

Substituent	σ_m	σ_p
-OCH ₃	+0.12	-0.27

The positive σ_m value for the methoxy group reflects its electron-withdrawing inductive effect.^[14] In contrast, the negative σ_p value demonstrates the dominance of the electron-donating resonance effect at the para position. For a 2,6-dimethoxy substituted ring, the electronic environment is a complex interplay of these effects from both groups, leading to a highly activated aromatic system.

Case Study: Trimetazidine Signaling Pathway

Trimetazidine, a drug used to treat angina pectoris, contains a 2,3,4-trimethoxybenzyl moiety, which is structurally related to the 2,6-dimethoxyphenyl group. Its mechanism of action provides an excellent example of how the electronic properties of methoxy-substituted phenyl rings can be exploited in drug design. Trimetazidine is a metabolic agent that shifts cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.^{[16][17][18][19]} This effect is mediated through the activation of key signaling pathways, including the AMP-activated protein kinase (AMPK) and extracellular signal-regulated kinase (ERK) pathways.^{[20][21]}



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Caption: Trimetazidine's cardioprotective signaling pathway.

Experimental Protocols

The quantification of steric and electronic effects relies on precise experimental measurements. Below are detailed methodologies for key experiments.

Protocol for Determining Hammett Constants via Titration

This protocol outlines the determination of the acid dissociation constant (pKa) for a substituted benzoic acid, which is then used to calculate the Hammett constant.

Objective: To determine the σ value for a given substituent.

Materials:

- pH meter, calibrated
- Microburette
- Magnetic stirrer and stir bar
- Beakers
- Substituted and unsubstituted benzoic acids (approx. 4×10^{-4} mol)
- 70:30 ethanol-water solution
- Standardized 0.05 M NaOH in 70:30 ethanol-water

Procedure:

- Sample Preparation: Accurately weigh approximately 4×10^{-4} mol of the substituted benzoic acid and dissolve it in 25 mL of the 70:30 ethanol-water solution in a beaker with a magnetic stir bar.
- Initial pH: Place the beaker on the magnetic stirrer, immerse the calibrated pH electrode in the solution, and record the initial pH.
- Titration: Titrate the acid solution with the standardized 0.05 M NaOH solution. Record the pH after each addition of approximately 0.25 mL of titrant. Near the equivalence point, reduce the volume of each addition to ~0.1 mL to obtain a more precise endpoint.
- Data Analysis:
 - Plot a titration curve (pH vs. volume of NaOH added).
 - Determine the equivalence point (V_{eq}) from the point of maximum slope on the curve.
 - The pH at half the equivalence volume ($V_{eq}/2$) is equal to the pKa of the acid.
- Repeat: Perform the same procedure for unsubstituted benzoic acid to determine its pKa (pKaH).

- Calculation: Calculate the Hammett constant (σ) using the following equation: $\sigma = \text{pKaH} - \text{pKaX}$ where pKaX is the pKa of the substituted benzoic acid.

Protocol for Kinetic Studies using UV-Vis Spectroscopy

This protocol describes how to measure the rate of a reaction involving a chromophoric 2,6-dimethoxyphenyl-substituted compound.

Objective: To determine the rate constant of a reaction.

Materials:

- UV-Vis spectrophotometer with a temperature-controlled cuvette holder
- Quartz cuvettes
- Reactants (one of which is the 2,6-dimethoxyphenyl compound with a distinct UV-Vis absorbance)
- Appropriate solvent
- Micropipettes

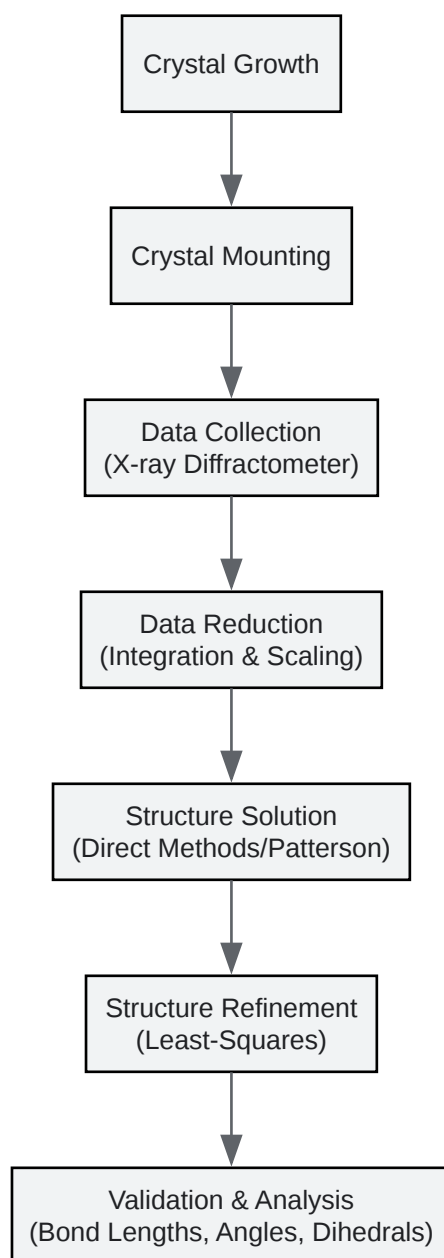
Procedure:

- Wavelength Scan: Obtain the UV-Vis spectrum of the starting material to identify the wavelength of maximum absorbance (λ_{max}).
- Reaction Setup: In a cuvette, combine the solvent and all reactants except for the one that initiates the reaction. Place the cuvette in the temperature-controlled holder and allow it to equilibrate.
- Initiation and Data Collection: Initiate the reaction by adding the final reactant and quickly mixing. Immediately begin recording the absorbance at λ_{max} at regular time intervals.
- Data Analysis:

- Use the Beer-Lambert law ($A = \epsilon bc$) to convert absorbance values to concentration, if the molar absorptivity (ϵ) is known.
- Plot concentration vs. time, $\ln(\text{concentration})$ vs. time, and $1/\text{concentration}$ vs. time to determine the order of the reaction with respect to the chromophoric species.
- The rate constant (k) is determined from the slope of the linear plot.

Workflow for Structural Analysis via X-ray Crystallography

This workflow outlines the steps for determining the three-dimensional structure of a 2,6-dimethoxyphenyl-substituted compound.



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Caption: Workflow for X-ray crystallography analysis.

Conclusion

The 2,6-dimethoxy substitution imparts a powerful and distinct set of steric and electronic properties to aromatic compounds. The pronounced steric hindrance dictates molecular conformation and can be a crucial element in achieving selectivity in chemical reactions and biological interactions. Simultaneously, the strong electron-donating nature of the two methoxy

groups renders the aromatic ring highly nucleophilic and influences the electronic properties of attached functional groups. A thorough understanding and quantitative assessment of these effects, through the parameters and experimental protocols outlined in this guide, are essential for the rational design of new molecules in materials science, catalysis, and particularly in the field of drug development, where such substitutions can profoundly impact efficacy and selectivity.

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